Ethyl 2-(3-phenylureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate is a synthetic organic compound with the molecular formula C13H13N3O3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
Ethyl 2-(3-phenylureido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the phenylureido group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl thiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(3-phenylureido)thiazole-4-carboxylate.
Phenyl isocyanate: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as 2,4-disubstituted thiazoles.
Uniqueness
This compound is unique due to the presence of both the thiazole ring and the phenylureido group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-2-19-11(17)10-8-20-13(15-10)16-12(18)14-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVJHSQRJOVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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